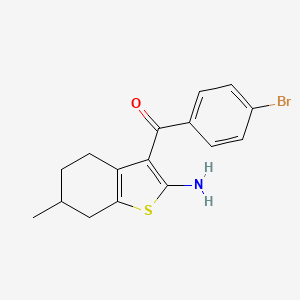

3-(4-Bromobenzoyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a complex organic molecule with multiple functional groups, including a bromobenzoyl group and a benzothiophene group. These groups could potentially confer interesting chemical properties to the molecule .

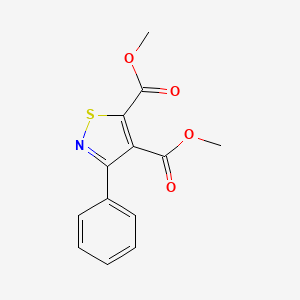

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of a benzothiophene group suggests that the compound may have aromatic properties .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in its structure. For instance, the bromine atom in the bromobenzoyl group could potentially be replaced via a nucleophilic aromatic substitution reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a bromine atom could increase the compound’s density and boiling point compared to similar compounds without halogens .Applications De Recherche Scientifique

Antitumor Properties

A significant application of similar compounds to 3-(4-Bromobenzoyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-amine is found in cancer research. Specifically, derivatives of 2-(4-aminophenyl)benzothiazoles, which share structural similarities, demonstrate potent antitumor properties. These compounds, such as 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole, show efficacy against human mammary carcinoma cell lines and significantly retard the growth of breast and ovarian xenograft tumors in preclinical studies (Bradshaw et al., 2002).

Synthesis and Reactivity

The synthesis and chemical reactivity of related benzo[b]thiophen derivatives have been a focus of scientific research. For instance, studies on the synthesis of 2,3-dihydro-1H-[1]benzothieno[2,3-c]pyrroles and related aminomethylbenzo[b]thiophens have been conducted, highlighting the versatility of these compounds in chemical synthesis (Chapman et al., 1968).

Pharmacological Activity

Research into benzo[b]thiophen derivatives also extends to their pharmacological activities. Investigations into 4-and 6-halogeno-derivatives of N-2-chloroethyl-N-ethyl-3-aminomethylbenzo[b]thiophen hydrochloride reveal insights into their potential pharmacological applications (Chapman et al., 1968).

Application in Probes and Sensors

Some derivatives of benzothiazole, related to 3-(4-Bromobenzoyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-amine, have been utilized in the development of probes and sensors. For instance, a highly water-soluble fluorescent and colorimetric pH probe has been synthesized using benzothiazole-2-carbohydrazide, indicating potential applications in intracellular pH imaging (Diana et al., 2020).

Mécanisme D'action

Target of Action

The primary targets of this compound are Prostaglandin G/H synthase 1 and 2 . These enzymes, also known as cyclooxygenase 1 and 2 (COX-1 and COX-2) , play a crucial role in the synthesis of prostaglandins, which are mediators of inflammation .

Mode of Action

The compound acts as an inhibitor of the COX-1 and COX-2 enzymes . By inhibiting these enzymes, it blocks the synthesis of prostaglandins, thereby reducing inflammation . This mechanism of action is similar to that of other nonsteroidal anti-inflammatory drugs (NSAIDs) .

Biochemical Pathways

The inhibition of COX-1 and COX-2 disrupts the prostaglandin synthesis pathway . Prostaglandins are involved in various physiological processes, including the regulation of inflammation, pain perception, and maintenance of the gastric mucosa . Therefore, the inhibition of prostaglandin synthesis can lead to reduced inflammation and pain .

Pharmacokinetics

They are primarily excreted in urine . These properties may impact the bioavailability of the compound, but further studies would be needed to confirm this.

Result of Action

The inhibition of prostaglandin synthesis results in a decrease in inflammation and pain . This can be particularly beneficial in conditions where these symptoms are prevalent, such as postoperative inflammation .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-(4-bromophenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16BrNOS/c1-9-2-7-12-13(8-9)20-16(18)14(12)15(19)10-3-5-11(17)6-4-10/h3-6,9H,2,7-8,18H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPAFOYNQSRQPDJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)SC(=C2C(=O)C3=CC=C(C=C3)Br)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16BrNOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Bromobenzoyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((6-(2-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2364777.png)

![5-[Benzyl-(3-trifluoromethyl-phenyl)-sulfamoyl]-2-chloro-benzoic acid](/img/structure/B2364778.png)

![3-(4-Fluorophenyl)-6-[[4-(trifluoromethyl)phenyl]methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2364782.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone](/img/structure/B2364787.png)

![N-(4-chlorobenzo[d]thiazol-7-yl)-2-fluorobenzamide](/img/structure/B2364796.png)